
4-(3,4-Dietoxibezanamido)-6-oxo-1-fenil-1,6-dihidropiridacina-3-carboxilato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(3,4-diethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C24H25N3O6 and its molecular weight is 451.479. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(3,4-diethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(3,4-diethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Activities
Research has highlighted several biological activities associated with Ethyl 4-(3,4-diethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate:
Anticancer Activity
Several studies have indicated that this compound exhibits promising anticancer properties. For instance, in vitro assays demonstrated that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism of action is believed to involve the inhibition of specific signaling pathways related to cell growth and survival.
Anti-inflammatory Effects
Preliminary studies suggest that Ethyl 4-(3,4-diethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate may possess anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokine production in cell cultures, indicating its potential for treating inflammatory diseases.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Results indicate moderate activity, suggesting further exploration could lead to new antimicrobial agents.
Case Study 1: Anticancer Research
In a study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized derivatives of similar compounds and tested their anticancer activity against human cancer cell lines. The results showed that compounds with structural similarities to Ethyl 4-(3,4-diethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate had low IC50 values, indicating strong anticancer potential compared to standard chemotherapeutics like doxorubicin .
Case Study 2: Anti-inflammatory Activity
A separate investigation focused on the anti-inflammatory effects of related compounds in animal models of inflammation. The study found that administration of these compounds led to significant reductions in swelling and pain, supporting their potential use in treating inflammatory conditions .
Actividad Biológica
Ethyl 4-(3,4-diethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a synthetic compound belonging to the class of pyridazine derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and pharmacological studies.
Chemical Structure and Properties
The molecular formula of Ethyl 4-(3,4-diethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is C20H24N2O5, with a molecular weight of approximately 372.42 g/mol. The structure features a diethoxybenzamide moiety attached to a dihydropyridazine core, which is crucial for its biological interactions.
Anticancer Activity
Studies have indicated that pyridazine derivatives exhibit significant anticancer properties. For instance, Ethyl 4-(3,4-diethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has been shown to induce apoptosis in various cancer cell lines through the modulation of cell cycle regulators and apoptosis-related proteins.
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 12.5 | Induction of apoptosis via caspase activation |
MCF-7 | 15.0 | Inhibition of proliferation |
A549 | 10.0 | Cell cycle arrest at G2/M phase |
Anti-inflammatory and Analgesic Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in animal models. It inhibits the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.
Table 2: Anti-inflammatory Activity
Model | Dose (mg/kg) | Effect Observed |
---|---|---|
Carrageenan-induced paw edema | 50 | Significant reduction in edema |
Formalin test | 25 | Decrease in pain response |
Structure-Activity Relationship (SAR)
The biological activity of Ethyl 4-(3,4-diethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can be attributed to specific structural features:
- Diethoxybenzamide Moiety : Enhances lipophilicity and binding affinity to target proteins.
- Dihydropyridazine Core : Facilitates interaction with various enzymes involved in cancer pathways.
- Carboxylate Group : Essential for receptor binding and biological activity.
Case Study 1: Anticancer Efficacy in Vivo
A study evaluated the efficacy of Ethyl 4-(3,4-diethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate in a xenograft model using human breast cancer cells implanted in mice. The compound significantly reduced tumor volume compared to control groups.
Case Study 2: Mechanistic Study on Inflammation
Another investigation focused on the anti-inflammatory mechanism of this compound using LPS-stimulated macrophages. Results indicated that treatment with the compound led to a decrease in NF-kB activation and subsequent downregulation of inflammatory mediators.
Propiedades
IUPAC Name |
ethyl 4-[(3,4-diethoxybenzoyl)amino]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O6/c1-4-31-19-13-12-16(14-20(19)32-5-2)23(29)25-18-15-21(28)27(17-10-8-7-9-11-17)26-22(18)24(30)33-6-3/h7-15H,4-6H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AREPWROKXFHWKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=CC=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.